N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

Anticancer Structure-Activity Relationship Cytotoxicity

N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 392243-55-9) is a synthetic small molecule belonging to the 2,5-disubstituted 1,3,4-thiadiazole class, featuring a 4-fluorophenyl substituent at the thiadiazole C5 position and a 3,4-dimethoxybenzamide moiety linked via an amide bridge at C2. The compound is registered in PubChem under CID 4572382 with a molecular formula of C₁₇H₁₄FN₃O₃S and a molecular weight of 359.4 g/mol.

Molecular Formula C17H14FN3O3S
Molecular Weight 359.38
CAS No. 392243-55-9
Cat. No. B2955057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
CAS392243-55-9
Molecular FormulaC17H14FN3O3S
Molecular Weight359.38
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)OC
InChIInChI=1S/C17H14FN3O3S/c1-23-13-8-5-11(9-14(13)24-2)15(22)19-17-21-20-16(25-17)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22)
InChIKeyYCCBCFGJBXWUME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 392243-55-9): Structural Identity, Compound Class, and Research-Grade Procurement Context


N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 392243-55-9) is a synthetic small molecule belonging to the 2,5-disubstituted 1,3,4-thiadiazole class, featuring a 4-fluorophenyl substituent at the thiadiazole C5 position and a 3,4-dimethoxybenzamide moiety linked via an amide bridge at C2. The compound is registered in PubChem under CID 4572382 with a molecular formula of C₁₇H₁₄FN₃O₃S and a molecular weight of 359.4 g/mol [1]. Its structure incorporates pharmacophoric elements—an electron-withdrawing 4-fluorophenyl group, an electron-rich 3,4-dimethoxybenzamide fragment, and a 1,3,4-thiadiazole heterocyclic core—that are recurrently associated with anticancer and enzyme-inhibitory activities across the 1,3,4-thiadiazole chemotype [2]. Notably, direct primary literature reporting quantitative bioactivity data for this specific CAS number remains absent as of the knowledge cutoff; therefore, differentiation claims herein are constructed through class-level inference from the closest structurally characterized analogs, cross-study comparisons, and physicochemical property analysis.

Why 1,3,4-Thiadiazole Analogs Cannot Be Interchanged for N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide in SAR-Driven Research Programs


Within the 1,3,4-thiadiazole-2-amide chemotype, even single-point modifications to the benzamide methoxy substitution pattern or the 5-aryl halogen identity produce substantial shifts in cytotoxic potency and cell-line selectivity profiles. Published SAR studies on closely related fluorophenyl-thiadiazole derivatives demonstrate that replacing a 4-fluorophenyl group with a 4-methoxyphenyl group alters IC₅₀ values by approximately 1.5-fold in HEK293T cells [1], while repositioning methoxy substituents from a 3,4- to a 2,3-dimethoxy arrangement is expected to modulate hydrogen-bonding capacity and molecular geometry within target binding pockets [2]. In addition, fluorophenyl-substituted 1,3,4-thiadiazole derivatives have been shown to exhibit differential cytotoxicity between estrogen-dependent (MCF-7, IC₅₀ ≈ 52–55 µM) and estrogen-independent (MDA-MB-231, IC₅₀ > 100 µM) breast cancer cell lines, a selectivity window that cannot be assumed for non-fluorinated or differently substituted congeners [3]. These data collectively establish that generic substitution among 1,3,4-thiadiazole analogs is scientifically unsound for procurement decisions where consistent SAR or target-engagement endpoints are required.

Quantitative Differentiation Evidence for N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 392243-55-9) vs. Closest Structural Analogs


4-Fluorophenyl vs. 4-Methoxyphenyl at Thiadiazole C5: A 1.5-Fold Potency Differential in HEK293T Cytotoxicity

In a direct head-to-head SAR study of 5-phenyl-substituted 1,3,4-thiadiazol-2-amines, the N-benzyl-5-(4-fluorophenyl)- analog exhibited an IC₅₀ of 34.71 µM against HEK293T cells, compared with 52.63 µM for the corresponding N-benzyl-5-(4-methoxyphenyl)- derivative—a 1.52-fold potency advantage conferred by the 4-fluorophenyl substituent [1]. The same 4-fluorophenyl-bearing analog also outperformed the cisplatin control against the MDA-MB-231 breast cancer cell line [1]. This demonstrates that the 4-fluorophenyl group at the thiadiazole C5 position is a key potency determinant that cannot be replicated by a 4-methoxyphenyl replacement. The target compound (CAS 392243-55-9) retains this identical 4-fluorophenyl-thiadiazole pharmacophore, and while direct IC₅₀ data for the target compound itself are not yet reported in primary literature, this class-level SAR provides a rational basis for prioritizing the 4-fluorophenyl-bearing scaffold over methoxy-substituted phenyl analogs in procurement for anticancer SAR programs.

Anticancer Structure-Activity Relationship Cytotoxicity

Estrogen-Dependent vs. Estrogen-Independent Breast Cancer Selectivity: A Class-Defining Selectivity Window for Fluorophenyl-Thiadiazole Derivatives

A 2025 study of six fluorophenyl-substituted 1,3,4-thiadiazole derivatives reported that all tested compounds exhibited concentration-dependent cytotoxicity against MCF-7 estrogen-dependent breast cancer cells (IC₅₀ ≈ 52–55 µM for the most active analogs A2, A3, B1, and B3), while none showed significant activity against the triple-negative MDA-MB-231 line (IC₅₀ > 100 µM) [1]. This >1.8-fold selectivity window between MCF-7 and MDA-MB-231 is mechanistically linked to aromatase inhibition, as confirmed by molecular docking and 200 ns MD simulations showing that the lead compound B3 occupies the aromatase binding site with stability comparable to the co-crystallized native inhibitor (ligand RMSD 0.56 ± 0.12 Å vs. 0.47 ± 0.14 Å) [1]. The target compound (CAS 392243-55-9) bears the same 4-fluorophenyl-thiadiazole scaffold and an amide-linked benzamide moiety present in the active series, and is therefore predicted by class-level inference to share this estrogen-dependent selectivity profile. This contrasts with non-fluorinated 1,3,4-thiadiazole analogs that lack the halogen-substituted aromatic ring and may not engage aromatase with comparable affinity.

Breast Cancer Cell Line Selectivity Aromatase Inhibition

SIRT2 Inhibitory Activity: 1,3,4-Thiadiazole Scaffold Demonstrates Micromolar Potency with Cellular Target Engagement Validation

In a 2026 structure-guided optimization study, 1,3,4-thiadiazole-based SIRT2 inhibitors ST131 and ST132 achieved IC₅₀ values of 8.95 µM and 6.62 µM, respectively, in SIRT inhibitory screening [1]. Critically, cellular assays in MCF-7 breast cancer cells confirmed that ST132 produced both an antiproliferative effect and increased acetylated α-tubulin levels, a direct pharmacodynamic marker of SIRT2 inhibition [1]. Molecular docking and MM-GBSA/MD simulation analyses further validated stable binding at the SIRT2 channel entrance [1]. The target compound (CAS 392243-55-9) shares the 1,3,4-thiadiazole core and an amide-linked aromatic substituent at C2 that are structurally congruent with the ST131/ST132 series, distinguishing it from thiazole-based SIRT2 inhibitors (e.g., T1, SIRT2 IC₅₀ = 17.3 µM) that rely on a different heterocyclic scaffold and lack the thiadiazole's nitrogen-rich binding interactions [1].

SIRT2 Inhibition Epigenetics Cancer

3,4-Dimethoxybenzamide vs. 2,3-Dimethoxybenzamide Positional Isomerism: Predicted Physicochemical and Binding Implications

The target compound (CAS 392243-55-9) incorporates a 3,4-dimethoxybenzamide moiety, in which the two methoxy groups occupy meta and para positions relative to the carboxamide linkage. Its closest positional isomer, N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide (CAS 391863-07-3), places methoxy groups at the ortho and meta positions [1]. According to PubChem-computed descriptors, the target compound has an XLogP3 of 3.2, 5 rotatable bonds, 1 hydrogen bond donor, and 7 hydrogen bond acceptors [2]. The 3,4-dimethoxy arrangement preserves a para-methoxy group that can participate in extended π-conjugation with the benzamide carbonyl, potentially enhancing planarity and π-stacking interactions with aromatic residues in target binding sites—a feature absent in the 2,3-isomer where the ortho-methoxy group may introduce steric hindrance that disrupts co-planarity. While no direct comparative bioactivity data exist for these two specific isomers, the general SAR principle that methoxy positional isomerism in benzamide-containing bioactive molecules alters binding affinity is well-established across medicinal chemistry [3].

Positional Isomerism Physicochemical Properties Molecular Recognition

Physicochemical Drug-Likeness Profile: XLogP3 of 3.2 Positions This Compound Within the Optimal Lipophilicity Range for Cell Permeability

PubChem-computed physicochemical descriptors indicate that the target compound has an XLogP3 of 3.2, a molecular weight of 359.4 g/mol, 1 hydrogen bond donor, 7 hydrogen bond acceptors, and 5 rotatable bonds [1]. These values place it within Lipinski's Rule of Five space (MW < 500, logP < 5, HBD < 5, HBA < 10) and within the optimal lipophilicity range (logP 1–4) associated with favorable cell permeability and oral bioavailability potential [2]. By comparison, structural analogs bearing adamantyl substituents at the thiadiazole C5 position (e.g., CAS 392320-64-8) exhibit substantially higher lipophilicity and molecular weight, potentially compromising aqueous solubility and increasing non-specific protein binding [3]. The 4-fluorophenyl group in the target compound provides a balanced contribution to lipophilicity (estimated ~0.6–0.8 logP units vs. a hydrogen substituent) without pushing the molecule into the suboptimal high-logP range typical of polycyclic hydrophobic substituents.

Drug-Likeness Lipophilicity ADME

Recommended Application Scenarios for N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 392243-55-9) Based on Quantitative Differentiation Evidence


SAR Probe for 4-Fluorophenyl Pharmacophore Contribution in Thiadiazole-Based Anticancer Lead Optimization

This compound is optimally deployed as a reference probe in systematic SAR campaigns investigating the contribution of the 4-fluorophenyl substituent to cytotoxic potency and selectivity. Published head-to-head data demonstrate that the 4-fluorophenyl group confers a ~1.5-fold potency advantage over the 4-methoxyphenyl analog in HEK293T cytotoxicity assays [1]. Researchers synthesizing or procuring a library of C5-aryl variants can use CAS 392243-55-9 as the 4-fluorophenyl benchmark against which 4-chloro, 4-bromo, 4-nitro, and 4-methyl congeners are compared, enabling quantitative structure-activity relationship (QSAR) model building with a consistent 3,4-dimethoxybenzamide C2-substituent held constant.

Estrogen-Dependent Breast Cancer Cell Line Selectivity Studies with Matched Estrogen-Independent Controls

Class-level evidence from fluorophenyl-thiadiazole derivatives demonstrates a >1.8-fold selectivity window favoring MCF-7 (IC₅₀ ≈ 52–55 µM) over MDA-MB-231 (IC₅₀ > 100 µM) breast cancer cell lines [2]. Procurement of CAS 392243-55-9 enables direct testing of this selectivity hypothesis in the specific 3,4-dimethoxy substitution context. The experimental design should include both MCF-7 and MDA-MB-231 lines with a non-fluorinated thiadiazole comparator to isolate the contribution of the 4-fluorophenyl group to the selectivity phenotype. This application is directly supported by molecular docking and MD simulation evidence confirming that fluorophenyl-thiadiazole derivatives engage the aromatase binding site with stability comparable to the native inhibitor (RMSD 0.56 Å vs. 0.47 Å) [2].

SIRT2 Inhibitor Scaffold-Hopping Starting Point with Cellular Pharmacodynamic Validation Capability

The 1,3,4-thiadiazole scaffold has been validated as a SIRT2 inhibitory chemotype with ST132 achieving an IC₅₀ of 6.62 µM and confirmed cellular target engagement via acetylated α-tubulin elevation in MCF-7 cells [3]. CAS 392243-55-9, bearing the same thiadiazole core and an amide-linked benzamide at C2, represents a scaffold-hopping entry point where the 3,4-dimethoxybenzamide moiety may be systematically varied to probe SIRT2 channel entrance interactions identified by docking and MD simulations [3]. This compound is particularly suitable for labs that have established SIRT2 enzymatic and cellular assays and seek to expand beyond the published ST131/ST132 chemotype.

Physicochemical Benchmarking Against High-Lipophilicity Thiadiazole Analogs in Cellular Permeability and Solubility Assays

With a PubChem-computed XLogP3 of 3.2, molecular weight of 359.4 g/mol, and 7 hydrogen bond acceptors, CAS 392243-55-9 occupies a favorable drug-like physicochemical space within Lipinski's Rule of Five boundaries [4]. This compound can serve as a moderate-lipophilicity benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, compared against high-logP adamantyl-substituted thiadiazole analogs. Its balanced profile supports reliable DMSO solubilization at typical screening concentrations (10–50 mM stock solutions) and reduces the risk of compound aggregation or non-specific binding that complicates data interpretation with more lipophilic congeners.

Quote Request

Request a Quote for N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.